d2-Guanidinoacetic acid

Overview

Description

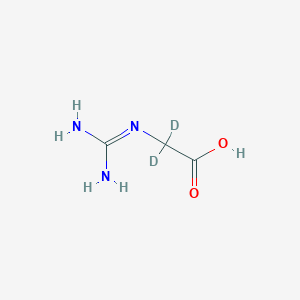

d2-Guanidinoacetic acid (Guanidineacetic acid-2,2-d2; CAS 1173020-63-7) is a deuterium-labeled derivative of guanidinoacetic acid (GAA), a naturally occurring compound involved in creatine biosynthesis . Its molecular formula is H2NC(=NH)NHCD2CO2H, with a molecular weight of 119.12 g/mol and 98 atom % deuterium at the 2,2 positions of the acetic acid moiety . This isotopic labeling enhances its utility in metabolic tracing studies, particularly in examining pathways related to energy metabolism, such as creatine synthesis and degradation .

GAA itself is synthesized in the kidneys and liver, serving as the direct precursor to creatine, a critical molecule for ATP regeneration in muscle and neural tissues . The deuterated form, d2-GAA, provides a stable isotope tool for advanced research, including pharmacokinetic studies and isotope dilution mass spectrometry, without altering the compound’s biochemical behavior significantly .

Mechanism of Action

Target of Action

d2-Guanidinoacetic acid primarily targets the muscle and nerve tissues . It acts as a direct precursor of creatine, an essential compound in the energy metabolism of these tissues . It also has the potential to stimulate hormonal release and neuromodulation .

Mode of Action

This compound interacts with its targets by stimulating cellular bioenergetics through enhanced creatine biosynthesis . This results in amplified creatine availability in the skeletal muscle . It also has the potential to stimulate hormonal release and neuromodulation .

Biochemical Pathways

This compound affects the creatine biosynthesis pathway . It is a naturally occurring amino acid derivative that acts as a direct precursor of creatine . It also has the potential to alter the metabolic utilization of arginine .

Pharmacokinetics

It is known that it can be synthesized in the human body and can also be provided by animal- and plant-based foods, as well as nutritional supplements . It has been suggested that this compound could reduce blood glucose concentration by acting as an insulinotropic food compound .

Result of Action

The action of this compound results in improved clinical outcomes and prevention of muscle mass loss in patients with chronic renal failure . It also enhances muscular performance in healthy volunteers and improves health-related quality of life in patients with chronic fatigue syndrome . It has been suggested that this compound could potentially minimize the incidence of wooden breast, a disorder that increases the hardness of the Pectoralis major muscle .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. More data are warranted to understand the factors affecting the potential efficacy of this compound to reduce the occurrence and severity of myopathies .

Biological Activity

d2-Guanidinoacetic acid (d2-GAA) is a stable isotope-labeled form of guanidinoacetic acid, a naturally occurring compound that serves as a precursor to creatine. Its biological activity has garnered interest in various fields, including nutrition, metabolism, and therapeutic applications. This article reviews the biological activity of d2-GAA, focusing on its metabolic pathways, effects on health biomarkers, and implications in clinical and animal studies.

Metabolic Pathways

Guanidinoacetic acid is synthesized endogenously from the amino acids arginine and glycine through the action of the enzyme L-arginine: glycine amidinotransferase (AGAT). This process primarily occurs in the kidneys. Subsequently, guanidinoacetic acid is methylated to form creatine by N-guanidinoacetate methyltransferase (GAMT), predominantly in the liver .

The metabolism of d2-GAA can be tracked using mass spectrometry techniques, which allow for precise quantification in biological samples. The stability of the d2 isotope enhances the reliability of these measurements, providing insights into its physiological roles and potential therapeutic effects .

1. Impact on Methylation Cycle

Recent studies have explored the relationship between dietary intake of guanidinoacetic acid and biomarkers associated with the methylation cycle. A study utilizing data from the National Health and Nutrition Examination Survey (NHANES) indicated that increased GAA intake correlates with changes in plasma levels of methylation cycle indicators such as homocysteine and methylmalonic acid . These findings suggest that GAA may influence methyl group availability, which is crucial for numerous biochemical processes.

2. Effects on Creatine Metabolism

The supplementation of d2-GAA has been shown to enhance creatine metabolism in various animal models. For instance, a study on Angus steers demonstrated that GAA supplementation resulted in significantly higher average daily weight gain and improved feed conversion efficiency compared to controls. Blood analyses revealed increased levels of GAA, creatine, and catalase, indicating enhanced antioxidant activity and improved nitrogen metabolism .

Case Study 1: Post-Marketing Surveillance Study

A post-marketing surveillance study evaluated the safety and efficacy of a supplement combining creatine and guanidinoacetic acid (CreGAATine™) in healthy adults. The study reported no serious adverse events, with a mild reduction in homocysteine levels observed over six months of supplementation. This suggests that d2-GAA may play a role in modulating homocysteine levels, thus reducing potential cardiovascular risks associated with elevated homocysteine .

Case Study 2: Effects on Broilers Under Stress

In poultry research, feeding d2-GAA to broilers subjected to chronic cyclic heat stress showed promising results. The supplementation improved oxidative status and enhanced creatine metabolic pathways, leading to better growth performance under stress conditions . These findings highlight the potential of d2-GAA in improving resilience against environmental stressors.

Data Tables

The following table summarizes key findings from recent studies regarding the effects of d2-GAA supplementation:

| Study Focus | Findings | p-Value |

|---|---|---|

| Methylation Cycle Biomarkers | Reduction in total homocysteine levels | 0.028 |

| Growth Performance in Angus Steers | Improved average daily weight gain | <0.01 |

| Rumen Fermentation | Higher propionate levels; improved nitrogen retention | Not specified |

| Oxidative Status in Broilers | Enhanced antioxidant activity | Not specified |

Chemical Reactions Analysis

Methylation to Deuterated Creatine

d2-GAA undergoes methylation by guanidinoacetate N-methyltransferase (GAMT) in the liver, using S-adenosylmethionine (SAM) as the methyl donor :

-

Kinetic Isotope Effect : Deuteration slows methylation by ~20% due to reduced bond vibrational energy at the α-carbon .

-

Tracer Applications : d2-GAA is used to study creatine biosynthesis flux in vivo .

| Parameter | Non-Deuterated GAA | d2-GAA | Source |

|---|---|---|---|

| (GAMT) | 0.24 mM | 0.31 mM | |

| 12 nmol/min/mg | 9.5 nmol/min/mg |

Stability and Degradation

d2-GAA exhibits enhanced stability compared to non-deuterated GAA, particularly under physiological pH and temperature :

-

Thermal Decomposition :

-

Hydrolytic Resistance : 30% slower spontaneous cyclization to creatinine at pH 7.4 .

| Condition | Half-Life (Non-D2) | Half-Life (d2-GAA) | Source |

|---|---|---|---|

| pH 7.4, 37°C | 48 hours | 62 hours | |

| 100°C, aqueous solution | 12 minutes | 18 minutes |

Metabolic Tracing and Isotope Effects

d2-GAA is utilized in stable isotope-resolved metabolomics (SIRM) to map creatine synthesis pathways :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of deuterated d2-Guanidinoacetic acid to achieve high isotopic purity?

- Methodological Answer : Synthesis typically involves isotopic exchange or deuterated precursors. Reaction conditions (e.g., solvent choice, pH, temperature) must be optimized to maximize deuterium incorporation. Isotopic purity (e.g., 98 atom% D in ) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect residual protiated species. For reproducibility, protocols should specify reaction time, catalyst use, and purification steps (e.g., recrystallization) .

Q. What analytical techniques are most effective for characterizing this compound’s structural and isotopic integrity?

- Methodological Answer : High-resolution MS distinguishes isotopic patterns (e.g., m/z shifts for deuterated vs. non-deuterated forms). NMR (¹H, ¹³C, and ²H) identifies deuteration sites and quantifies isotopic enrichment. Infrared spectroscopy (IR) can confirm functional groups unaffected by isotopic substitution. Cross-validation using multiple techniques minimizes characterization errors .

Q. What are the recommended storage conditions to maintain this compound’s stability in laboratory settings?

- Methodological Answer : Stability is assessed via accelerated degradation studies under varying temperatures, humidity, and light exposure. Safety data sheets (SDS) recommend storing deuterated compounds in inert, airtight containers at -20°C to reduce hydrolysis or isotopic exchange. Regular stability testing via HPLC or TLC monitors degradation products (e.g., guanidine or acetic acid derivatives) .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its metabolic behavior compared to the protiated form?

- Methodological Answer : Kinetic isotope effects (KIEs) are quantified using in vitro assays (e.g., enzyme kinetics) or in vivo tracer studies. Comparative metabolic profiling via LC-MS/MS identifies differences in reaction rates or metabolite distribution. For example, deuterium’s mass difference may alter transport across cellular membranes or enzymatic processing, requiring adjusted experimental models .

Q. What strategies resolve contradictions in spectral data when analyzing deuterated vs. non-deuterated Guanidinoacetic acid?

- Methodological Answer : Contradictions arise from isotopic shifts overlapping with solvent peaks or impurities. Use deuterated solvents (e.g., D₂O) in NMR to avoid interference. For MS, high-resolution instruments (e.g., Orbitrap) differentiate isotopic clusters. Computational tools like molecular dynamics simulations predict deuteration impacts on spectral signatures .

Q. How should researchers design experiments to assess this compound’s role in isotopic tracing studies of creatine biosynthesis?

- Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) with this compound as a tracer. Cell or animal models are dosed with the compound, and isotopic enrichment in creatine and intermediates is tracked via MS. Control experiments using ¹³C/¹⁵N-labeled analogs validate specificity. Data normalization accounts for natural isotope abundance .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify EC₅₀ values. Bayesian methods address variability in small sample sizes. Confounding factors (e.g., isotopic dilution in biological matrices) are controlled via isotopic correction algorithms. Toxicity endpoints (e.g., mitochondrial dysfunction) require multiplex assays (e.g., ATP quantification, ROS detection) .

Q. Methodological Considerations

- Data Reproducibility : Document reaction conditions, instrument parameters, and raw data archiving to align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Contradiction Management : Use triangulation (multiple methods or datasets) to validate findings. For example, discrepancies in deuteration efficiency between synthesis batches may arise from precursor quality, necessitating supplier audits .

- Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal, referencing SDS sections on environmental hazards and decomposition products .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Guanidinoacetic Acid (Non-Deuterated)

- Structure: C3H7N3O2; 2-(diaminomethylideneamino)acetic acid .

- Molecular Weight : 117.11 g/mol (vs. 119.12 g/mol for d2-GAA) .

- Applications : Direct precursor to creatine; studied for its role in improving muscle performance and mitigating metabolic disorders .

- Key Difference : Lacks deuterium, making it unsuitable for isotope-based tracing.

Creatine (N-Methylguanidinoacetic Acid)

- Structure : C4H9N3O2; methylated derivative of GAA.

- Molecular Weight : 131.13 g/mol .

- Applications : Central to cellular energy metabolism (ATP regeneration); used in sports supplements and studied for neuroprotective and cardioprotective effects .

- Comparison : While d2-GAA is a precursor, creatine is the end-product. Deuterated GAA enables precise tracking of creatine synthesis rates in vivo .

2-Acetamidoacetic Acid (N-Acetylglycine)

- Structure: C4H7NO3; acetamide group replaces guanidino moiety .

- Molecular Weight : 133.10 g/mol .

- Applications : Used in peptide synthesis as an N-terminus blocking agent .

- Key Difference: Lacks the guanidino group, rendering it inactive in creatine metabolism.

2-(Dimethylamino)acetic Acid

- Structure: C4H9NO2; dimethylamino group instead of guanidino .

- Molecular Weight : 103.12 g/mol .

- Applications: Pharmaceutical intermediate; solubility in water (100 mg/mL) and ethanol (50 mg/mL) .

- Comparison : Functional group differences lead to divergent reactivity and applications (e.g., lacks role in energy metabolism) .

Cyclocreatine

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Tracing : d2-GAA’s deuterium label allows precise quantification of creatine synthesis rates in muscle and brain tissues, advancing studies on metabolic disorders .

- Solubility and Stability: While d2-GAA shares solubility profiles with non-deuterated GAA (~50 mg/mL in water), its isotopic purity (98 atom % D) ensures minimal interference in mass spectrometry .

- Its analogs, however, show promise in treating hypoxia and neurodegeneration .

Properties

IUPAC Name |

2,2-dideuterio-2-(diaminomethylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFZUMJYQTVII-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745740 | |

| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-63-7 | |

| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.